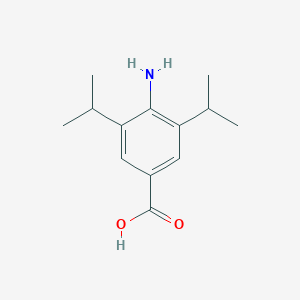

4-Amino-3,5-diisopropylbenzoic acid

Description

Properties

IUPAC Name |

4-amino-3,5-di(propan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8H,14H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQKPABTMFSVRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1N)C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for 4 Amino 3,5 Diisopropylbenzoic Acid

Historical Overview of Aminobenzoic Acid Synthesis Strategies

The synthesis of aminobenzoic acids has a rich history, with several foundational methods paving the way for more advanced and selective transformations. One of the earliest and most straightforward strategies involves the reduction of the corresponding nitrobenzoic acid. This method, widely applicable to a range of substituted nitroaromatics, typically employs reducing agents like tin or iron in the presence of a strong acid. chemicalbook.com The Bechamp reduction, utilizing iron filings and hydrochloric acid, is a classic example that offers a milder and less toxic alternative to tin-based reductions. chemicalbook.com

Another historically significant method is the Hofmann rearrangement, which converts an amide into a primary amine with one fewer carbon atom. In the context of aminobenzoic acids, this can be applied to the monoamide derived from a dicarboxylic acid like terephthalic acid. google.com While effective, this route is contingent on the availability of the appropriate dicarboxylic acid precursor.

The Sandmeyer reaction provides another avenue, allowing for the conversion of an amino group into various other functionalities via a diazonium salt intermediate. While often used to replace an amino group, it can also be part of a synthetic sequence where a strategically placed amino group is converted to a nitrile, which is then hydrolyzed to a carboxylic acid. googleapis.com

Advanced Synthetic Routes to 4-Amino-3,5-diisopropylbenzoic Acid

The synthesis of the specifically substituted this compound presents unique challenges due to the steric bulk of the isopropyl groups and the need for precise regiochemical control. The following sections explore plausible multi-step pathways and key chemical transformations to achieve this target molecule.

Multi-Step Synthesis Pathways

Given the lack of a direct, single-step synthesis, two primary retrosynthetic approaches are considered for the preparation of this compound.

Route A: From a Phenolic Precursor

This strategy leverages the strong ortho-directing ability of the hydroxyl group to introduce the two isopropyl groups in the desired 3 and 5 positions. The synthesis would commence with a suitable phenol (B47542), followed by di-isopropylation, carboxylation, and finally, conversion of the hydroxyl group to an amino group. A key intermediate in this proposed pathway is 3,5-diisopropyl-4-hydroxybenzoic acid.

Route B: From a Benzoic Acid Precursor

An alternative approach begins with a benzoic acid derivative. This route would involve the introduction of the diisopropyl groups, followed by nitration at the 4-position and subsequent reduction of the nitro group to the desired amine. The success of this pathway hinges on the ability to control the regioselectivity of both the isopropylation and the nitration steps.

Regioselective Functionalization of the Aromatic Core

The substitution pattern of the target molecule necessitates careful consideration of directing group effects in electrophilic aromatic substitution reactions. The hydroxyl group is a powerful ortho, para-directing group, making 4-hydroxybenzoic acid an excellent starting point for introducing substituents at the 3 and 5 positions. scribd.com The electron-donating nature of the hydroxyl group activates the ring towards electrophilic attack at the positions ortho to it.

Conversely, the carboxylic acid group is a deactivating, meta-directing group. googleapis.com Therefore, attempting to directly di-isopropylate benzoic acid would likely lead to a mixture of products with substitution at the meta positions, rather than the desired 3,5-diisopropyl pattern relative to the carboxyl group. This makes the phenolic precursor route (Route A) a more promising strategy for achieving the desired regiochemistry.

Introduction of Isopropyl Groups: Alkylation and Related Transformations

The introduction of isopropyl groups onto the aromatic ring is typically achieved through Friedel-Crafts alkylation. This reaction involves the use of an isopropylating agent, such as isopropanol (B130326) or an isopropyl halide, in the presence of a Lewis acid or a strong protic acid catalyst. orgsyn.org

In the synthesis of the related compound, 3,5-diisopropylsalicylic acid, salicylic (B10762653) acid is alkylated with isopropanol using concentrated sulfuric acid as the catalyst at elevated temperatures. orgsyn.org Similarly, 4-hydroxybenzoic acid can be alkylated with isopropanol under ultrasonic irradiation in the presence of a solid acid catalyst to yield 4-hydroxy-3,5-diisopropylbenzoic acid. researchgate.net

| Starting Material | Alkylating Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Salicylic acid | Isopropanol | H₂SO₄ | 70 | - | orgsyn.org |

| 4-Hydroxybenzoic acid | Isopropanol | Solid Acid | 40-60 | 78 | researchgate.net |

| 2,6-Diisopropylphenol | Carbon Dioxide | Sodium Methoxide | 180 | 23 | google.comprepchem.com |

This table summarizes reaction conditions for the introduction of isopropyl and carboxyl groups on phenolic substrates.

Strategies for Amino Group Incorporation

The final key step in the synthesis is the introduction of the amino group at the 4-position.

From a Phenolic Precursor:

One potential method for converting the 4-hydroxyl group of 3,5-diisopropyl-4-hydroxybenzoic acid to an amino group is through a high-pressure, high-temperature catalytic amination, analogous to the synthesis of 2,6-diisopropylaniline (B50358) from 2,6-diisopropylphenol. google.com This industrial process often utilizes a catalyst such as palladium on a mixed oxide support in the presence of ammonia (B1221849) and hydrogen. google.com

Another, though less direct, route is the Bucherer-Lepetit reaction. orgsyn.org This reversible reaction converts naphthols to naphthylamines in the presence of an aqueous sulfite (B76179) or bisulfite and ammonia. While its application to sterically hindered monocyclic phenols is not as common, it remains a potential, albeit challenging, transformation to explore.

From a Nitro Precursor:

If pursuing the synthetic route starting from a benzoic acid derivative (Route B), the introduction of the amino group would most likely proceed via a nitro intermediate. This would involve the nitration of 3,5-diisopropylbenzoic acid. The nitration of benzoic acid itself with a mixture of nitric acid and sulfuric acid yields m-nitrobenzoic acid, and under more forcing conditions, 3,5-dinitrobenzoic acid. googleapis.comorgsyn.org The directing effects of the two isopropyl groups in conjunction with the meta-directing carboxyl group would need to be carefully considered to achieve selective nitration at the 4-position.

Once the 4-nitro-3,5-diisopropylbenzoic acid intermediate is obtained, its reduction to the corresponding amine is a well-established transformation. A variety of reducing agents can be employed for this purpose.

| Reducing Agent | Catalyst | Solvent | Reference |

| Sn/HCl | - | - | chemicalbook.com |

| Fe/HCl | - | - | chemicalbook.com |

| H₂ | Pd/C | Ethanol (B145695) | - |

| Na₂S | - | Water/Ethanol | chemicalbook.com |

| (NH₄)₂S | - | - | - |

| Zn/Acetic Acid | - | Acetic Acid | chemicalbook.com |

This table presents various reagents for the reduction of nitroarenes to anilines.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a crucial role in several of the proposed synthetic steps for this compound, offering pathways to increased efficiency, selectivity, and milder reaction conditions.

As mentioned, the introduction of the isopropyl groups can be facilitated by a solid acid catalyst under ultrasonic irradiation, providing an environmentally benign alternative to traditional Lewis or Brønsted acids. researchgate.net

The conversion of the 4-hydroxyl group to the 4-amino group in the final step of Route A would likely rely on a heterogeneous catalyst. For the amination of 2,6-diisopropylphenol, a Pd/MgO-Al₂O₃/Al₂O₃ catalyst has been reported to be effective. google.com Such a catalyst could potentially be adapted for the amination of 3,5-diisopropyl-4-hydroxybenzoic acid.

In Route B, the reduction of the 4-nitro intermediate is most efficiently carried out via catalytic hydrogenation. Palladium on carbon (Pd/C) is a common and highly effective catalyst for this transformation, typically using hydrogen gas in a solvent such as ethanol. This method is often preferred in industrial settings due to its high yield, clean reaction profile, and the ease of catalyst recovery.

| Reaction | Catalyst | Reactants | Product | Reference |

| Alkylation | Solid Acid | 4-Hydroxybenzoic acid, Isopropanol | 4-Hydroxy-3,5-diisopropylbenzoic acid | researchgate.net |

| Amination | Pd/MgO-Al₂O₃/Al₂O₃ | 2,6-Diisopropylphenol, NH₃, H₂ | 2,6-Diisopropylaniline | google.com |

| Hydrogenation | Pd/C | 4-Nitrobenzoic acid, H₂ | 4-Aminobenzoic acid | - |

This table highlights key catalytic reactions relevant to the synthesis of this compound.

Optimization of Reaction Conditions: Temperature, Solvent, and Reagent Stoichiometry

The critical step in synthesizing this compound from its nitro precursor is the reduction of the nitro group. The efficiency of this transformation is highly dependent on the choice of reducing agent, solvent, and temperature. Catalytic hydrogenation is a common and efficient method for this purpose.

Temperature: The reaction temperature is a crucial parameter. For catalytic hydrogenations using catalysts like Palladium on carbon (Pd/C), reactions are often conducted at temperatures ranging from room temperature up to 95-100°C. google.com Higher temperatures can increase the reaction rate but may also lead to the formation of by-products through undesired side reactions. For reductions using metals in acidic media, such as tin in hydrochloric acid, heating on a water bath is often required to drive the reaction to completion. prepchem.com

Solvent: The choice of solvent is critical for dissolving the starting material and facilitating the reaction. For catalytic hydrogenation, polar solvents like water, ethanol, or methanol (B129727) are frequently used. google.comchemicalbook.comorgsyn.org In some cases, aqueous ethanol is employed. orgsyn.org The solvent system must be compatible with the catalyst and the reaction conditions, ensuring that the substrate has sufficient solubility for the reaction to proceed efficiently.

Reagent Stoichiometry: The stoichiometry of the reagents, particularly the catalyst loading in hydrogenation or the amount of reducing metal, is key to optimization. In catalytic hydrogenation, a catalyst loading of 5-10% Pd/C is typical. google.com For metal-based reductions, a significant molar excess of the reducing agent (e.g., indium powder or tin) and a proton source (e.g., ammonium (B1175870) chloride or hydrochloric acid) is necessary to ensure the complete conversion of the nitro group. prepchem.comorgsyn.org

Table 1: Comparative Reaction Conditions for the Reduction of Aromatic Nitro Compounds

| Reducing System | Substrate Example | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| H₂, Pd/C Catalyst | 3-Nitro-4-hydroxybenzoic acid | Water | 95-100°C | >90% | google.com |

| Indium, NH₄Cl | Ethyl 4-nitrobenzoate | Ethanol/Water | Reflux | 92% | orgsyn.org |

| Sn, HCl | 4-Nitro-3-hydroxy benzoic acid | Hydrochloric Acid | Water Bath | 60% | prepchem.com |

| H₂, Ni-M-Al Catalyst | m-Dinitrobenzoic acid | Solvent | Not Specified | High | google.com |

| NH₄OH | 4-Amino-3,5-Dinitrobenzoic Acid | Methanol | Reflux | 98% | chemicalbook.com |

Development of High-Purity Synthetic Protocols

Achieving high purity is essential, and protocols often involve multiple purification steps for both the intermediate and the final product. A high-purity synthetic protocol for this compound would likely mirror those developed for structurally related compounds like 4-hydroxy-3,5-diisopropylbenzoic acid. googleapis.com

A key strategy is the purification of the 4-nitro-3,5-diisopropylbenzoic acid intermediate before the reduction step. This removes any isomers or impurities formed during nitration. After the reduction is complete, the crude this compound is purified. Standard methods include:

Acid-Base Precipitation: The amphoteric nature of the amino acid allows for purification by pH adjustment. The crude product can be dissolved in a dilute acid, washed with an organic solvent to remove non-basic impurities, and then precipitated by adding a base to neutralize the solution. Conversely, it can be dissolved in a base and precipitated with acid. prepchem.com

Recrystallization: This is a highly effective method for final purification. The crude product is dissolved in a hot solvent or solvent mixture (e.g., hot water, dilute alcohol, or ethanol-water mixtures) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. prepchem.comprepchem.com Purity is often confirmed by High-Performance Liquid Chromatography (HPLC), with a target purity of over 99%. chemicalbook.comresearchgate.net

Continuous Flow and Scalable Synthesis Techniques

For large-scale and industrial production, batch processing can be inefficient. Continuous flow chemistry offers significant advantages in terms of safety, consistency, and scalability. While direct reports on the continuous flow synthesis of this compound are not available, the synthesis of its structural analog, 4-hydroxy-3,5-diisopropylbenzoic acid, has been successfully demonstrated using this technique. nih.gov

In a representative flow process for a related synthesis, solutions of the reactants are pumped through a T-mixer and then into a heated tube reactor. nih.gov This setup allows for precise control over reaction time, temperature, and stoichiometry, leading to higher yields and purity. The reduction of the nitro group via catalytic hydrogenation is also highly amenable to flow chemistry, using packed-bed reactors containing the solid catalyst. This approach is widely used in industry for its efficiency and the ease of catalyst separation and reuse. google.comgoogle.com Such techniques would be directly applicable to the scalable synthesis of this compound.

Analysis and Mitigation of By-Product Formation

By-product formation is a significant challenge in multi-step syntheses. In the proposed route to this compound, impurities can arise from both the nitration and reduction stages.

Nitration By-products: The nitration of 3,5-diisopropylbenzoic acid, while sterically directed to the 4-position, could potentially yield small amounts of other isomers.

Reduction By-products: The primary by-product from the reduction step is often the unreacted 4-nitro-3,5-diisopropylbenzoic acid due to incomplete reaction. Other potential side reactions during catalytic hydrogenation can lead to partially reduced intermediates or other degradation products.

The primary strategy for mitigation is the purification of the intermediate, as this prevents the carry-over of impurities into the final step. googleapis.com For instance, in the synthesis of high-purity propofol (B549288) from 4-hydroxy-3,5-diisopropylbenzoic acid, rigorous purification of the benzoic acid intermediate is performed to remove mono-alkylated and ether impurities, which would otherwise form difficult-to-remove by-products in the subsequent step. googleapis.com Applying this principle, careful purification of 4-nitro-3,5-diisopropylbenzoic acid before reduction is critical.

Analysis of by-products is typically carried out using chromatographic techniques like HPLC and Thin-Layer Chromatography (TLC), while structural confirmation is done using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Potential By-products and Mitigation Strategies

| Synthetic Step | Potential By-product | Analytical Method | Mitigation Strategy | Reference |

|---|---|---|---|---|

| Nitration | Isomeric Nitro-diisopropylbenzoic acids | HPLC, NMR | Optimized reaction conditions (temperature, nitrating agent); Chromatographic separation of intermediate. | General Chemistry |

| Reduction | Residual 4-nitro-3,5-diisopropylbenzoic acid | HPLC, TLC | Optimized catalyst loading and reaction time; Recrystallization or acid-base extraction of final product. | prepchem.comgoogleapis.com |

| Reduction | Partially reduced intermediates (e.g., nitroso, hydroxylamine) | HPLC, MS | Complete reaction through sufficient hydrogenation time/pressure; Final product purification. | General Chemistry |

Molecular Structure, Conformation, and Advanced Spectroscopic Characterization

Elucidation of Molecular Structure using High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 4-amino-3,5-diisopropylbenzoic acid, both ¹H and ¹³C NMR would provide definitive evidence for its substitution pattern.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly informative. Due to the symmetrical substitution on the benzene (B151609) ring, the two aromatic protons at positions 2 and 6 would be chemically equivalent, likely appearing as a singlet. The amino group protons would also present as a singlet, though its chemical shift could be concentration and solvent-dependent. The isopropyl groups would exhibit a characteristic pattern: a septet for the methine proton and a doublet for the twelve equivalent methyl protons. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift, often exchanging with D₂O.

Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H | ~7.5 | s | 2H |

| -NH₂ | ~4.0-5.0 | br s | 2H |

| -CH(CH₃)₂ | ~3.0-3.5 | septet | 2H |

| -CH(CH₃)₂ | ~1.2 | d | 12H |

Note: Predicted values are based on data from analogous compounds like 4-aminobenzoic acid and other diisopropyl-substituted benzenes. rsc.orgchemicalbook.com Actual values may vary based on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would further confirm the molecular symmetry. We would expect to see distinct signals for the quaternary carbons of the benzene ring, the aromatic C-H carbons, the carboxyl carbon, and the carbons of the isopropyl groups. The chemical shifts would be influenced by the electronic effects of the amino (electron-donating) and carboxylic acid (electron-withdrawing) groups, as well as the steric influence of the isopropyl groups.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~170 |

| C-NH₂ | ~145-150 |

| C-COOH | ~120-125 |

| C-isopropyl | ~135-140 |

| C-H (aromatic) | ~125-130 |

| -CH(CH₃)₂ | ~30-35 |

Note: Predicted values are based on data from analogous compounds such as 4-amino-3-isopropylbenzoic acid and other substituted benzoic acids. chemicalbook.com The exact shifts are sensitive to the molecular environment.

Vibrational Spectroscopy Analysis: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides insight into the functional groups and bonding within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. The O-H stretch of the carboxylic acid would appear as a very broad band in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching vibrations. The N-H stretching of the primary amine would be visible as two sharp to medium bands around 3300-3500 cm⁻¹. The C=O stretching of the carboxylic acid would be a strong, sharp absorption around 1680-1710 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-H stretching of the isopropyl groups would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. Aromatic ring vibrations, particularly the symmetric "breathing" mode, are often strong in Raman spectra. The C-H and C-C vibrations of the isopropyl groups would also be readily observable. The C=O stretch is typically weaker in Raman than in IR.

Key Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 | Weak/Not observed | Broad, Strong (IR) |

| N-H stretch (Amine) | 3300-3500 (two bands) | Medium | Medium (IR) |

| C-H stretch (Aliphatic) | 2850-2970 | Strong | Strong |

| C=O stretch (Carboxylic acid) | 1680-1710 | Medium | Strong (IR) |

Note: These predictions are based on the known vibrational modes of substituted benzoic acids and anilines. ucl.ac.ukias.ac.inresearchgate.netchemicalbook.comresearchgate.net

Mass Spectrometry for Molecular Mass Confirmation and Fragment Analysis

Mass spectrometry would be used to confirm the molecular weight of this compound (C₁₃H₁₉NO₂, MW: 221.30 g/mol ) and to deduce structural information from its fragmentation pattern.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 221. A prominent fragment would likely arise from the loss of a methyl group ([M-15]⁺) from one of the isopropyl substituents, leading to a stable benzylic-type cation. Another significant fragmentation pathway would be the loss of the carboxylic acid group ([M-45]⁺). The loss of a propyl group ([M-43]⁺) is also a possibility.

Predicted Mass Spectrometry Fragmentation:

| m/z | Proposed Fragment |

|---|---|

| 221 | [M]⁺ |

| 206 | [M - CH₃]⁺ |

| 178 | [M - COOH]⁺ |

Note: Fragmentation patterns are predicted based on typical fragmentation of substituted benzoic acids and aromatic compounds with alkyl substituents. nist.gov

Conformational Analysis and Steric Effects of Diisopropyl Substituents

The conformation of this compound is largely dictated by the steric hindrance imposed by the two bulky isopropyl groups. These groups, positioned ortho to the amino group and meta to the carboxyl group, will likely restrict the free rotation of the C-N and C-C(OOH) bonds.

The steric clash between the isopropyl groups and the amino group could force the amino group to be non-planar with the benzene ring. Similarly, the rotation of the carboxylic acid group might be hindered. Computational modeling studies on disubstituted benzenes have shown that bulky ortho substituents can significantly alter the preferred dihedral angles of functional groups relative to the aromatic ring. rsc.orgresearchgate.net This steric hindrance can have a profound impact on the molecule's electronic properties and reactivity. The principle of conformational analysis suggests that the molecule will adopt a conformation that minimizes these steric repulsions. nobelprize.org

Investigation of Intramolecular Interactions, including Hydrogen Bonding

The molecular structure of this compound allows for the possibility of intramolecular hydrogen bonding. Specifically, a hydrogen bond could form between one of the N-H protons of the amino group and the carbonyl oxygen of the carboxylic acid, or between the O-H of the carboxylic acid and the nitrogen of the amino group.

However, the formation of a stable intramolecular hydrogen bond would require the molecule to adopt a specific conformation, which might be sterically unfavorable due to the diisopropyl groups. It is more likely that intermolecular hydrogen bonding will be the dominant interaction, especially in the solid state. nih.govnih.gov In solution, the nature of the solvent would play a crucial role in determining the extent of both intra- and intermolecular hydrogen bonding. In non-polar solvents, intramolecular hydrogen bonding might be more favored, while in polar, protic solvents, intermolecular hydrogen bonding with the solvent would likely prevail.

Chemical Reactivity and Functional Group Transformations

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a variety of chemical modifications, including esterification, amidation, and conversion to more reactive species like acyl halides.

Esterification Reactions and Ester Derivatives

The conversion of 4-amino-3,5-diisopropylbenzoic acid to its corresponding esters can be achieved through several standard methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid, is a common approach. The equilibrium of this reaction can be shifted towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction.

For instance, the synthesis of ethyl 4-aminobenzoate (B8803810) (benzocaine) from 4-aminobenzoic acid and ethanol (B145695) with a sulfuric acid catalyst is a well-established procedure that can be adapted for this compound. nih.gov The bulky isopropyl groups flanking the amino group may influence the reaction kinetics, potentially requiring longer reaction times or more forcing conditions.

An alternative to acid-catalyzed esterification is the use of coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation under milder conditions. This method is particularly useful for sensitive substrates or when trying to avoid the harsh conditions of strong acids.

| Reactant | Reagent(s) | Product | Notes |

| This compound | Methanol (B129727), H₂SO₄ | Methyl 4-amino-3,5-diisopropylbenzoate | Analogous to Fischer esterification of other aminobenzoic acids. |

| This compound | Ethanol, EDC, DMAP | Ethyl 4-amino-3,5-diisopropylbenzoate | Coupling agent-mediated esterification offers a milder alternative. |

| 4-Aminobenzoic acid | Polyethylene glycol, DCC | Polyethylene glycol 4-aminobenzoate | Demonstrates esterification with larger alcohol moieties. rsc.org |

Amidation Reactions and Amide Derivatives

The carboxylic acid functionality of this compound can be readily converted into a wide array of amide derivatives. This transformation typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Common activating agents include thionyl chloride or oxalyl chloride to form the acyl chloride intermediate, which then readily reacts with an amine. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) provide a high-yielding, one-pot method for amide bond formation. For example, the synthesis of Fmoc-amino acid-diaminobenzoic acid derivatives has been successfully achieved using HATU as a coupling agent. nih.gov

The reaction of a related compound, 3-nitro-4-chlorobenzoic acid, with aniline (B41778) to form the corresponding benzanilide (B160483) demonstrates the feasibility of forming amide bonds with aromatic amines. google.com The presence of the bulky isopropyl groups on this compound might necessitate the use of more potent coupling reagents or extended reaction times to achieve high conversion.

| Amine Reactant | Coupling Method | Product | Reference |

| Ammonia (B1221849) | Acyl chloride | 4-Amino-3,5-diisopropylbenzamide | General method |

| Aniline | HATU | N-Phenyl-4-amino-3,5-diisopropylbenzamide | Analogous to related amidation reactions nih.gov |

| Glycine methyl ester | EDC, HOBt | Methyl N-(4-amino-3,5-diisopropylbenzoyl)glycinate | Peptide coupling |

Formation of Acyl Halides and Anhydrides

For further synthetic transformations, this compound can be converted into more reactive acyl halides or anhydrides.

Acyl Halides: The most common method for the preparation of acyl chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). Oxalyl chloride is another effective reagent that can be used under milder conditions. The resulting 4-amino-3,5-diisopropylbenzoyl chloride is a versatile intermediate that can be used in a variety of acylation reactions. The direct synthesis of acyl fluorides from carboxylic acids using deoxyfluorinating reagents has also been reported, offering a stable alternative to acyl chlorides. beilstein-journals.org

Anhydrides: Symmetrical anhydrides can be prepared by reacting the carboxylic acid with a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in a 2:1 molar ratio. Mixed anhydrides can be formed by reacting the carboxylic acid with an acyl chloride, such as pivaloyl chloride, in the presence of a base. These anhydrides are highly reactive acylating agents, often used in peptide synthesis to minimize side reactions. thieme-connect.de

| Reagent | Product Type | General Reaction |

| Thionyl chloride (SOCl₂) | Acyl Chloride | R-COOH + SOCl₂ → R-COCl + SO₂ + HCl |

| Oxalyl chloride ((COCl)₂) | Acyl Chloride | R-COOH + (COCl)₂ → R-COCl + CO + CO₂ + HCl |

| Dicyclohexylcarbodiimide (DCC) | Symmetrical Anhydride | 2 R-COOH + DCC → (R-CO)₂O + DCU |

| Pivaloyl chloride, Et₃N | Mixed Anhydride | R-COOH + (CH₃)₃CCOCl → R-CO-O-CO-C(CH₃)₃ |

Decarboxylation Pathways and Mechanisms

While decarboxylation of aromatic carboxylic acids typically requires harsh conditions, the presence of activating groups on the ring can facilitate this reaction. For the analogous compound, 4-hydroxy-3,5-diisopropylbenzoic acid, decarboxylation is a key step in the synthesis of the anesthetic propofol (B549288) (2,6-diisopropylphenol). This reaction is typically carried out at high temperatures in a high-boiling solvent.

It is plausible that this compound could undergo decarboxylation under similar conditions to yield 2,6-diisopropylaniline (B50358). The reaction likely proceeds through a resonance-stabilized intermediate, where the electron-donating amino group facilitates the departure of carbon dioxide.

Reactions Involving the Aromatic Amino Group

The nucleophilic aromatic amino group of this compound is a key site for functionalization, allowing for the introduction of a variety of substituents.

Acylation and Sulfonylation Reactions

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. For example, reaction with acetyl chloride would yield 4-acetamido-3,5-diisopropylbenzoic acid. The steric hindrance from the adjacent isopropyl groups might slow the reaction rate compared to unhindered anilines. The synthesis of 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters involves the acylation of an amino group, demonstrating the feasibility of this transformation. nih.gov

Sulfonylation: Similarly, the amino group can be sulfonylated by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine (B92270). This reaction would produce the corresponding sulfonamide, N-(4-carboxy-2,6-diisopropylphenyl)-4-methylbenzenesulfonamide. The formation of amino acid sulfonamides from sulfonyl chlorides is a known transformation. bioorganica.com.ua

| Reagent | Product Functional Group | Illustrative Product Name |

| Acetyl chloride | Amide | 4-Acetamido-3,5-diisopropylbenzoic acid |

| Benzoyl chloride | Amide | 4-(Benzoylamino)-3,5-diisopropylbenzoic acid |

| p-Toluenesulfonyl chloride | Sulfonamide | N-(4-Carboxy-2,6-diisopropylphenyl)-4-methylbenzenesulfonamide |

| Methanesulfonyl chloride | Sulfonamide | N-(4-Carboxy-2,6-diisopropylphenyl)methanesulfonamide |

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions, Azo Coupling)

The primary aromatic amino group of this compound is expected to readily undergo diazotization. This reaction involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form a diazonium salt. The bulky isopropyl groups ortho to the amino group may sterically hinder the approach of the nitrosating agent, potentially requiring optimized reaction conditions, but the transformation is fundamentally feasible.

The resulting diazonium salt, 4-carboxy-2,6-diisopropylbenzenediazonium chloride, is a versatile intermediate for a variety of transformations.

Sandmeyer Reactions: This class of reactions uses copper(I) salts to replace the diazonium group with various nucleophiles. cdnsciencepub.comucalgary.ca This provides a powerful method for introducing substituents that are otherwise difficult to install directly on the aromatic ring. fiveable.me For example:

Cyanation: Treatment with copper(I) cyanide (CuCN) would yield 4-cyano-3,5-diisopropylbenzoic acid. Studies on the related 4-aminobenzoic acid (pABA) have shown that careful control of temperature and pH is crucial for achieving good yields in cyanation reactions. acs.orgacs.org

Halogenation: Reaction with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) would produce 4-chloro-3,5-diisopropylbenzoic acid and 4-bromo-3,5-diisopropylbenzoic acid, respectively.

Hydroxylation: Heating the diazonium salt in the presence of copper(I) oxide (Cu₂O) and an excess of copper(II) nitrate (B79036) would introduce a hydroxyl group, forming 4-hydroxy-3,5-diisopropylbenzoic acid. cdnsciencepub.com It is important to note that diazonium salts of aminobenzoic acids can be sensitive to nucleophilic attack by water, which can lead to the formation of the corresponding phenol (B47542) as a byproduct even under other Sandmeyer conditions. acs.org

Azo Coupling: The diazonium salt acts as an electrophile in electrophilic aromatic substitution reactions with activated aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds. arabjchem.org The reaction typically occurs at the para position of the coupling partner. arabjchem.org For instance, reacting the diazonium salt of this compound with phenol would be expected to produce an azo dye. The rate of this coupling reaction is generally faster at higher pH. arabjchem.org

Reductive Amination and Imine Formation

The primary amino group of this compound can react with aldehydes or ketones to form an imine (or Schiff base). umn.educhemistrysteps.com This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond. chemistrysteps.commasterorganicchemistry.com

The formation of imines is a reversible process. chemistrysteps.com These imines can be subsequently reduced to form stable secondary amines. This two-step process, often performed in one pot, is known as reductive amination. libretexts.org A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This reaction provides a robust method for N-alkylation of the parent molecule.

Oxidation Reactions of the Amino Group

The amino group is susceptible to oxidation, and the products can vary depending on the oxidizing agent and reaction conditions.

The oxidation of substituted anilines can be complex, often proceeding through the formation of an initial arylamino radical. acs.org

Mild oxidizing agents might lead to coupling products like azoxybenzenes, azobenzenes, and hydrazobenzenes. The oxidation of some para-substituted anilines with reagents like benzimidazolium fluorochromate has been shown to yield the corresponding azo benzenes. arabjchem.org

Stronger oxidizing agents, such as peroxy acids (e.g., m-CPBA) or potassium permanganate (B83412) (KMnO₄), can oxidize the amino group to a nitroso (-NO) or even a nitro (-NO₂) group. youtube.com

In some cases, oxidation can lead to the formation of polymeric materials, such as polyaniline-like structures. arabjchem.org

The rate and pathway of oxidation are influenced by substituents on the ring; electron-donating groups generally facilitate oxidation. cdnsciencepub.comarabjchem.org The bulky isopropyl groups in this compound would likely influence the reaction pathway, potentially favoring certain products due to steric hindrance around the nitrogen atom.

Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS): The benzene ring of this compound is polysubstituted, and the regiochemical outcome of EAS is determined by the combined directing effects of the existing groups. ucalgary.cafiveable.me

-NH₂ (Amino) group: A powerful activating group and an ortho, para-director due to its strong +R (resonance) effect.

-COOH (Carboxyl) group: A deactivating group and a meta-director due to its -I (inductive) and -R effects.

-CH(CH₃)₂ (Isopropyl) groups: Weakly activating groups and ortho, para-directors due to their +I (inductive) and hyperconjugation effects.

Nucleophilic Aromatic Substitution (NAS): NAS reactions typically require a strong electron-withdrawing group (like -NO₂) on the ring and a good leaving group. chemistrysteps.comwikipedia.org The ring in this compound is electron-rich due to the amino and alkyl groups, making it generally unreactive towards nucleophilic attack. masterorganicchemistry.comwikipedia.org The exception would be reactions proceeding via the diazonium salt intermediate as described in the Sandmeyer reaction, which is a form of NAS where the excellent leaving group N₂ facilitates the substitution. wikipedia.org

Influence of Substituents on Reaction Kinetics and Thermodynamics

The substituents on the aromatic ring significantly influence the rates and equilibrium of reactions.

Electronic Effects: The amino group is a strong electron-donating group (+R > -I), which increases the electron density of the ring, making it more susceptible to electrophilic attack and activating it. libretexts.orglibretexts.org Conversely, the carboxyl group is strongly electron-withdrawing (-R, -I), which deactivates the ring towards EAS. fiveable.me The isopropyl groups are weakly electron-donating (+I), providing slight activation. The net effect is a complex balance, but the powerful amino group is expected to dominate the ring's activation for EAS. For reactions involving the amino group itself (e.g., diazotization, oxidation), the electron-donating alkyl groups will increase the electron density on the nitrogen, potentially increasing its reactivity, while the electron-withdrawing carboxyl group will decrease it.

Steric Effects: The most prominent feature of this molecule is the significant steric hindrance created by the two bulky isopropyl groups positioned ortho to the amino group. researchgate.netyoutube.commasterorganicchemistry.com This steric bulk will:

Slow down reactions that involve direct attack at the amino nitrogen (e.g., acylation, N-alkylation) or at the adjacent C3 and C5 positions. youtube.comfastercapital.com

Potentially favor para-substitution over ortho-substitution in EAS reactions on related, less substituted anilines. youtube.com In this specific molecule, since the ortho positions are blocked, this effect reinforces substitution at C6.

Influence the conformation of the molecule, potentially restricting the rotation of the C-N bond. researchgate.net

Mechanistic Studies of Key Chemical Transformations

While specific mechanistic studies for this compound are not available, the mechanisms of its key predicted reactions are well-established for related compounds.

Sandmeyer Reaction Mechanism: The currently accepted mechanism involves the formation of an aryl radical from the diazonium salt, initiated by a single-electron transfer from the copper(I) catalyst. This aryl radical then reacts with the halide or cyanide from the copper species to form the product, regenerating the copper(I) catalyst.

Imine Formation Mechanism: The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.com This is followed by a series of proton transfers to form a neutral carbinolamine intermediate. Acid catalysis then facilitates the protonation of the hydroxyl group, turning it into a good leaving group (water). Elimination of water and a final deprotonation from the nitrogen atom yields the imine. umn.edu

Electrophilic Aromatic Substitution Mechanism: This is a two-step process. First, the π-system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the second step, a base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring. uomustansiriyah.edu.iq The stability of the intermediate arenium ion determines the regioselectivity of the reaction.

Coordination Chemistry of this compound: An Unexplored Frontier

Following a comprehensive review of scientific literature and chemical databases, it is evident that the coordination chemistry of This compound is a largely undocumented area of research. While the broader class of aminobenzoic acids has been extensively studied as ligands for metal complex formation, specific research detailing the synthesis, characterization, and application of metal complexes involving this particular diisopropyl-substituted derivative is not publicly available.

The user's request for a detailed article focusing solely on the coordination chemistry of this compound, including its role as a multidentate ligand, the synthesis and characterization of its metal complexes, spectroscopic analysis, structural determination, and potential applications, cannot be fulfilled with scientifically validated information and detailed research findings at this time. The generation of such an article would necessitate speculation and extrapolation from related compounds, which would not adhere to the required standards of scientific accuracy and specificity.

While general principles of coordination chemistry suggest that this compound could potentially act as a ligand, coordinating to metal centers through its amino and carboxylate groups, the steric hindrance from the bulky isopropyl groups would likely influence its coordination behavior in ways that cannot be accurately predicted without experimental data.

The absence of specific studies on this compound means that no data is available for the following sections as outlined in the user's request:

Coordination Chemistry and Metal Complex Formation

Supramolecular Chemistry and Self Assembly Phenomena

Design Principles for Hydrogen-Bonded Architectures

The design of hydrogen-bonded architectures relies on the predictable recognition patterns of functional groups. In 4-Amino-3,5-diisopropylbenzoic acid, the primary functional groups for directing self-assembly are the carboxylic acid and the amino group. These groups can act as both hydrogen bond donors and acceptors, leading to a variety of possible intermolecular connections.

The carboxylic acid moiety is well-known to form robust dimeric structures through a pair of O-H···O hydrogen bonds, a motif described by the graph-set notation R²₂(8). This is a common and highly predictable supramolecular synthon in carboxylic acids. Concurrently, the amino group can participate in N-H···O or N-H···N hydrogen bonds. The presence of both a strong hydrogen-bond donor (the carboxylic acid) and a moderate one (the amino group), along with acceptor sites on the oxygen and nitrogen atoms, allows for the formation of complex hydrogen-bonded networks.

In aminobenzoic acids, competition and cooperation between different hydrogen-bonding motifs are key. For instance, instead of the carboxylic acid dimer, a catemeric chain of acid molecules can form. Furthermore, the amino group can interact with the carboxylic acid group of a neighboring molecule, leading to the formation of acid-amino heterosynthons. The specific architecture adopted will be a delicate balance of the strengths of these different possible interactions and the steric influence of the bulky isopropyl groups.

Studies on related aminobenzoic acid derivatives have shown that the dominant interactions in solution can be solvent-dependent. For example, in some solvents, carboxylic-carboxylic acid dimers are the predominant species, while in others, interactions involving the amino group are more significant. acs.orgchemrxiv.org This suggests that the supramolecular structures formed by this compound could be tuned by the choice of solvent during crystallization or self-assembly processes.

Formation of Cocrystals and Supramolecular Synthons

Cocrystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical identity. This is achieved by combining a target molecule with a coformer in a stoichiometric ratio. The formation of cocrystals is driven by the establishment of robust and predictable intermolecular interactions, known as supramolecular synthons.

For this compound, the carboxylic acid group is a prime site for forming cocrystals with a variety of coformers, particularly those containing complementary functional groups like pyridines. The interaction between a carboxylic acid and a pyridine (B92270) ring is a well-established and reliable supramolecular heterosynthon, often leading to the formation of a cyclic hydrogen-bonded motif with a graph-set notation of R²₂(7). nih.govresearchgate.net

The amino group on the benzene (B151609) ring can also be a site for cocrystal formation, for example, by interacting with other acidic coformers. The formation of cocrystals can be guided by the pKa difference between the active pharmaceutical ingredient (API) and the coformer. A ΔpKa value of less than 3 generally favors the formation of a cocrystal over a salt. mdpi.com

The potential supramolecular synthons involving this compound are summarized in the table below, based on the functional groups present.

| Synthon Type | Interacting Groups | Typical Graph-Set Notation | Potential for Formation |

| Carboxylic Acid Homosynthon | Carboxylic Acid - Carboxylic Acid | R²₂(8) | High |

| Amino Homosynthon | Amino - Amino | - | Moderate |

| Carboxylic Acid-Amino Heterosynthon | Carboxylic Acid - Amino | D | High |

| Carboxylic Acid-Pyridine Heterosynthon | Carboxylic Acid - Pyridine | R²₂(7) | High (with pyridine coformers) |

The selection of a suitable coformer is crucial for the successful design of cocrystals with desired properties. Amino acids, due to their zwitterionic nature and ability to form strong hydrogen bonds, are also promising candidates for cocrystal formation with this compound. nih.gov

Role of Isopropyl Groups in Directing Intermolecular Interactions

The two isopropyl groups at the 3- and 5-positions of the benzoic acid ring play a significant steric and electronic role in directing the supramolecular assembly of this compound. These bulky aliphatic groups can influence the crystal packing and the formation of hydrogen-bonded networks in several ways.

Firstly, the steric hindrance imposed by the isopropyl groups can prevent the formation of certain hydrogen-bonded motifs that might be observed in less substituted analogues like 4-aminobenzoic acid. For example, they may sterically block the approach of other molecules, favoring the formation of more open or lower-dimensional networks over close-packed three-dimensional structures. This steric shielding can also influence which conformer of the molecule is most stable in the crystalline state.

In related aromatic compounds, bulky substituents have been shown to significantly alter the crystal packing, sometimes leading to the formation of inclusion complexes or porous materials. While there is no direct evidence of this for this compound, the presence of the diisopropyl groups suggests that such possibilities should be considered. The electronic effect of the isopropyl groups, being weakly electron-donating, is expected to have a minor influence on the hydrogen-bonding ability of the amino and carboxylic acid groups compared to their steric impact.

Self-Assembly in Solution and Solid-State Systems

The self-assembly of this compound can occur in both solution and the solid state, leading to the formation of ordered supramolecular structures. The principles of molecular recognition and the interplay of non-covalent interactions drive these processes.

In solution, the molecules can form discrete oligomers or larger aggregates depending on the solvent and concentration. Studies on similar molecules like p-aminobenzoic acid have revealed that the dominant self-associated species in solution can vary. acs.orgchemrxiv.orgucl.ac.uk For instance, in non-polar solvents, the formation of hydrogen-bonded carboxylic acid dimers is often favored. In more polar solvents, interactions with the solvent molecules become more competitive, and other association patterns, possibly involving the amino group, may emerge. The pre-association of molecules in solution is often a critical first step in the nucleation process during crystallization.

In the solid state, self-assembly manifests as the crystal packing of the molecules. The final crystal structure is the result of a thermodynamic optimization process that maximizes the favorable intermolecular interactions while minimizing steric repulsion. For this compound, this would involve a balance between the strong hydrogen bonds formed by the carboxylic acid and amino groups and the packing constraints imposed by the bulky isopropyl groups.

Furthermore, self-assembled monolayers (SAMs) represent another form of organized structure. For instance, 4-aminobenzoic acid has been used to form SAMs on surfaces like titanium dioxide. rsc.org The amino and carboxylic acid groups can anchor the molecule to the surface, while the aromatic rings can engage in π-π stacking interactions, leading to an ordered molecular layer. It is conceivable that this compound could also form such organized layers, with the isopropyl groups influencing the packing density and orientation of the molecules within the monolayer.

Influence of Molecular Packing on Material Properties

The way in which molecules of this compound are arranged in the solid state, i.e., their molecular packing, can have a profound impact on the macroscopic properties of the material. Different packing arrangements, or polymorphs, can exhibit distinct properties even though the chemical composition is identical.

Key material properties influenced by molecular packing include:

Solubility and Dissolution Rate: Different polymorphs can have significantly different lattice energies, which in turn affects their solubility. A less stable, higher-energy polymorph will generally be more soluble than a more stable, lower-energy form.

Melting Point: The melting point is a direct reflection of the strength of the intermolecular interactions in the crystal lattice. A more efficiently packed crystal with stronger interactions will have a higher melting point.

Mechanical Properties: The arrangement of molecules and the nature of their interactions determine the hardness, elasticity, and tabletability of a crystalline material. For example, the presence of slip planes in a crystal can make it more plastic.

Optical Properties: The orientation of chromophores, in this case, the aminobenzoic acid moiety, within the crystal lattice can affect the material's optical properties, such as its refractive index and birefringence.

The bulky isopropyl groups in this compound are expected to play a crucial role in determining the molecular packing. They may prevent the formation of densely packed structures, potentially leading to materials with lower densities. The specific interplay of hydrogen bonding and steric effects will ultimately dictate the final crystal structure and, consequently, the material's properties. The ability to control the molecular packing through techniques like cocrystallization or by varying crystallization conditions is a key goal in the field of materials science and pharmaceutical development. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and energetics of organic molecules. For 4-amino-3,5-diisopropylbenzoic acid, these calculations could provide fundamental insights into its stability, reactivity, and electronic properties.

Table 7.1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value | Method/Basis Set |

| Ground State Energy | Data not available | Data not available |

| HOMO Energy | Data not available | Data not available |

| LUMO Energy | Data not available | Data not available |

| HOMO-LUMO Gap | Data not available | Data not available |

| Dipole Moment | Data not available | Data not available |

Note: This table is for illustrative purposes. No specific computational data for this compound has been found in published research.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies would be of significant interest for its structural characterization.

While experimental NMR and IR spectra may be available from commercial suppliers, detailed theoretical predictions for this compound have not been reported in peer-reviewed literature. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net Similarly, the calculation of harmonic vibrational frequencies can predict the positions of absorption bands in the IR spectrum, which correspond to the various vibrational modes of the molecule.

Table 7.2: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shifts (ppm) | Data not available | Data may be available from suppliers |

| ¹³C NMR Chemical Shifts (ppm) | Data not available | Data may be available from suppliers |

| Key IR Vibrational Frequencies (cm⁻¹) | Data not available | Data may be available from suppliers |

Note: This table highlights the lack of publicly available, peer-reviewed computational and experimental spectroscopic data for detailed comparison.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular dynamics (MD) simulations offer a way to explore the conformational flexibility and dynamic behavior of molecules over time. For a molecule with rotatable bonds like the isopropyl and carboxylic acid groups in this compound, MD simulations could reveal the preferred spatial arrangements and the energy barriers between different conformations.

There are currently no published molecular dynamics studies on this compound. Such simulations would involve placing the molecule in a simulated environment (e.g., a solvent box of water or an organic solvent) and calculating the forces between atoms to model their motion over a specific period. The resulting trajectory can be analyzed to understand how the molecule folds and moves, which is crucial for its interactions with other molecules, such as biological receptors.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, theoretical studies could elucidate the pathways of reactions it might undergo, such as electrophilic aromatic substitution or reactions involving the amino and carboxylic acid functional groups.

As of now, there are no specific theoretical studies on the reaction mechanisms of this compound in the scientific literature. Such research would typically involve mapping the potential energy surface of a reaction to locate the transition state structure, which is the highest energy point along the reaction coordinate. The energy of this transition state relative to the reactants determines the activation energy and, consequently, the reaction rate.

Analysis of Non-Covalent Interactions within the Molecule and its Assemblies

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in determining the three-dimensional structure of molecules and how they assemble in the solid state or in solution. wikipedia.org For this compound, both intramolecular (within the molecule) and intermolecular (between molecules) non-covalent interactions are expected to be significant.

A detailed computational analysis of the non-covalent interactions in this compound has not been reported. Such an analysis could involve techniques like Quantum Theory of Atoms in Molecules (QTAIM) or the Non-Covalent Interaction (NCI) index to visualize and quantify these weak interactions. Understanding these forces is essential for predicting crystal packing and the formation of molecular aggregates.

Advanced Organic Synthesis and Materials Science Applications

Utilization as a Building Block in the Synthesis of Complex Molecules

The molecular architecture of 4-Amino-3,5-diisopropylbenzoic acid, featuring a reactive amino group and a carboxylic acid function on a sterically hindered aromatic ring, makes it a valuable starting material for the synthesis of more intricate molecules. The bulky isopropyl groups flanking the amino functionality play a crucial role in directing the regioselectivity of chemical transformations and influencing the conformational preferences of the resulting products.

A key transformation of this compound involves its conversion to azide (B81097) derivatives. For instance, this compound can be readily converted to 4-azido-3,5-diisopropylbenzoic acid. This azide derivative serves as a versatile intermediate for introducing the diisopropyl-substituted benzoyl group into larger molecular frameworks through various chemical reactions, including click chemistry or reactions with organometallic reagents.

Furthermore, the amino group can undergo a range of chemical modifications, such as acylation, alkylation, and diazotization, to yield a diverse array of substituted benzoic acid derivatives. These derivatives, in turn, can serve as precursors for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where the specific substitution pattern is critical for biological activity or material performance.

Incorporation into Polymeric and Macromolecular Architectures

The dual functionality of this compound allows it to act as an AB-type monomer in step-growth polymerization reactions. This enables the formation of a variety of macromolecules, including polyamides and polyesters, where the diisopropylbenzoyl unit is an integral part of the polymer backbone.

The incorporation of the bulky 3,5-diisopropylphenyl groups into the polymer chain has a profound impact on the properties of the resulting materials. These bulky substituents disrupt the close packing of polymer chains, thereby reducing intermolecular forces. This structural feature often leads to enhanced solubility of the polymers in common organic solvents, a significant advantage for processing and characterization. Traditional aromatic polymers are often intractable due to their high melting points and poor solubility, but the introduction of these bulky side groups can mitigate these issues.

For example, in the synthesis of aromatic polyamides (aramids), the use of monomers like this compound can lead to materials with improved processability without significantly compromising their desirable thermal stability. The steric hindrance provided by the isopropyl groups can also influence the polymer's morphology, often leading to amorphous materials with distinct physical and mechanical properties compared to their more crystalline counterparts.

Design and Synthesis of Functional Organic Materials

The unique structural characteristics of this compound are strategically exploited in the design and synthesis of functional organic materials with specific, high-performance properties. The interplay between the rigid aromatic backbone and the flexible, bulky isopropyl groups allows for the fine-tuning of material characteristics.

In the field of high-temperature polymers, the aromatic nature of the benzoic acid core contributes to excellent thermal and oxidative stability. The bulky isopropyl groups, while enhancing solubility, can also create a significant amount of free volume within the material. This increased free volume can be advantageous in applications such as gas separation membranes, where it can lead to higher gas permeability.

Moreover, the ability to chemically modify the amino and carboxylic acid groups provides a pathway to introduce other functional moieties. This can lead to the development of materials with tailored optical, electronic, or responsive properties. For instance, the incorporation of chromophores or electronically active groups could lead to the creation of novel materials for applications in optoelectronics or sensing. The synthesis of a monomer, M2, from 4-azido-3,5-diisopropylbenzoic acid and 1,4-benzenedimethanol (B118111) is a documented example of how this building block can be used to create larger, functional molecules that can be further utilized in materials synthesis. doi.org

Development of High-Purity Chemical Intermediates for Advanced Synthetic Processes

The reliable synthesis of high-performance materials and complex molecules hinges on the availability of high-purity chemical intermediates. The development of robust and efficient synthetic routes to this compound is therefore a critical aspect of its application in advanced synthetic processes.

A common synthetic pathway to this compound involves a multi-step process starting from more readily available precursors. One documented method begins with the iodination of 2,6-diisopropylaniline (B50358) to produce 4-iodo-2,6-diisopropylaniline. doi.org This intermediate then undergoes a palladium-catalyzed carbonylation reaction in the presence of methanol (B129727) to yield methyl 4-amino-3,5-diisopropylbenzoate. doi.org The final step involves the hydrolysis of the methyl ester to the desired this compound. doi.org

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and sustainable methods for the synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry. Future research into the synthesis of 4-Amino-3,5-diisopropylbenzoic acid is likely to focus on overcoming the challenges associated with controlling regioselectivity and functional group tolerance. While traditional multi-step syntheses exist for aminobenzoic acids, emerging research points towards more elegant and atom-economical approaches.

Key areas for exploration include:

Directed C-H Functionalization: The application of transition-metal-catalyzed C-H activation and functionalization presents a powerful strategy for the direct introduction of amino and isopropyl groups onto a benzoic acid scaffold. Research into developing selective catalysts for ortho-C-H isopropylylation and subsequent para-amination could significantly shorten synthetic routes.

Advanced Catalytic Systems: The use of novel ligand designs for transition metal catalysts, such as those based on palladium, rhodium, and iridium, could enhance the efficiency and selectivity of cross-coupling reactions to construct the target molecule. High-throughput screening of catalyst libraries may accelerate the discovery of optimal reaction conditions.

Flow Chemistry and Process Optimization: Continuous flow technologies can offer improved control over reaction parameters, enhanced safety, and easier scalability. Investigating the synthesis of this compound in microreactor systems could lead to higher yields and purity while minimizing waste.

Biocatalytic Approaches: The use of engineered enzymes, such as ammonia (B1221849) lyases or aminotransferases, for the selective amination of a diisopropylbenzoic acid precursor offers a green and highly specific synthetic route. mdpi.com The biosynthesis of aminobenzoic acid derivatives from simple carbon sources via engineered microbial pathways is a growing field of interest. mdpi.comresearchgate.net

| Synthetic Approach | Potential Advantages | Research Focus |

| Directed C-H Functionalization | Atom economy, reduced step count | Development of regioselective catalysts |

| Advanced Catalytic Systems | High efficiency and selectivity | Novel ligand design, high-throughput screening |

| Flow Chemistry | Enhanced control, scalability, safety | Microreactor process optimization |

| Biocatalysis | High selectivity, sustainability, mild conditions | Enzyme engineering, metabolic pathway design |

Development of Advanced Functional Derivatives

The inherent functionality of this compound, with its primary amino group and carboxylic acid, makes it an ideal scaffold for the synthesis of a diverse range of derivatives with tailored properties. Para-aminobenzoic acid (PABA) and its derivatives have shown a wide array of biological activities and applications, suggesting a similar potential for this more sterically hindered analogue. nih.gov

Future research will likely focus on the following areas:

Polymer Science: The amino and carboxylic acid groups allow this molecule to be used as a monomer in the synthesis of novel polyamides and polyesters. The bulky isopropyl groups would be expected to impart unique properties to the resulting polymers, such as increased solubility, thermal stability, and specific mechanical characteristics. Its integration could lead to the development of high-performance materials.

Medicinal Chemistry: Derivatization of the amino and carboxyl groups can be used to synthesize new chemical entities with potential therapeutic applications. For example, the formation of amides, esters, and Schiff bases can lead to compounds with antimicrobial, antifungal, or cytotoxic activities. mdpi.com The steric hindrance provided by the isopropyl groups could influence the binding affinity and selectivity of these derivatives for biological targets.

Supramolecular Chemistry: The ability of the molecule to participate in hydrogen bonding and aromatic stacking interactions makes it an interesting building block for the construction of self-assembling systems, such as liquid crystals, gels, and molecular capsules.

| Derivative Class | Potential Application | Key Structural Feature Utilized |

| Polyamides/Polyesters | High-performance polymers | Amino and carboxylic acid groups for polymerization |

| Amides/Esters/Schiff Bases | Medicinal agents | Reactive amino and carboxyl groups for derivatization |

| Supramolecular Assemblies | Advanced materials | Hydrogen bonding and aromatic interactions |

Integration into Emerging Fields of Chemical Research

The unique properties of this compound make it a candidate for exploration in several rapidly advancing areas of chemistry.

Materials Science: The incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with tailored porosity and functionality. The amino group can be post-synthetically modified to introduce catalytic sites or specific binding functionalities.

Molecular Electronics: Aromatic carboxylic acids are known to form self-assembled monolayers on various surfaces. The specific substitution pattern of this compound could be exploited to control the packing and electronic properties of such monolayers for applications in molecular sensors and electronic devices.

Photochemistry: Derivatives of aminobenzoic acids have been investigated for their photochemical properties. researchgate.net Future work could explore the synthesis of photoresponsive derivatives of this compound for applications in areas such as photolithography and data storage.

Enhanced Understanding through Advanced Characterization Techniques

A deeper understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational design and application. Advanced characterization techniques will play a pivotal role in this endeavor.

Spectroscopic and Crystallographic Analysis: Detailed studies using advanced NMR techniques (e.g., 2D NMR, solid-state NMR) and single-crystal X-ray diffraction will provide precise information about the molecular conformation, intermolecular interactions, and packing in the solid state. ucl.ac.uknih.gov Spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy can be used to study self-association in solution. ucl.ac.uk

Computational Modeling and Simulation: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the geometric, electronic, and spectroscopic properties of the molecule. researchgate.net Molecular dynamics simulations can provide insights into the behavior of the molecule in solution and its interactions with other molecules or surfaces.

Thermal and Mechanical Analysis: For polymeric derivatives, techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and dynamic mechanical analysis (DMA) will be essential to characterize their thermal stability, phase transitions, and viscoelastic properties.

| Technique | Information Gained | Impact on Research |

| Advanced NMR and X-ray Crystallography | Molecular structure, conformation, intermolecular interactions | Rational design of derivatives and materials |

| Computational Modeling | Electronic properties, reactivity, spectroscopic prediction | Guidance for synthetic efforts and property tuning |

| Thermal and Mechanical Analysis | Stability, phase behavior, material properties | Development of polymers with desired characteristics |

Sustainable Chemical Processes for Production and Transformation

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound will undoubtedly be influenced by the drive for more sustainable processes.

Green Solvents and Reagents: The development of synthetic routes that utilize environmentally benign solvents (e.g., water, supercritical CO2) and reagents will be a key focus. This includes moving away from hazardous reagents and minimizing the generation of toxic byproducts.

Biosynthesis and Renewable Feedstocks: A long-term goal is the development of biosynthetic pathways that produce this compound or its precursors from renewable feedstocks, such as glucose. mdpi.comresearchgate.net This approach aligns with the principles of a circular economy and reduces reliance on petrochemical sources. Research into the metabolic engineering of microorganisms will be central to achieving this objective. google.com

| Sustainability Approach | Key Objective | Research Direction |

| Green Solvents and Reagents | Minimize environmental impact | Use of water, supercritical fluids; avoidance of toxic chemicals |

| Catalyst Recovery | Reduce waste and cost | Development of heterogeneous or recyclable catalysts |

| Biosynthesis | Utilize renewable resources | Metabolic engineering of microorganisms, use of biomass-derived feedstocks |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-3,5-diisopropylbenzoic acid, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves sequential isopropylation and amination of a benzoic acid core. To optimize yields:

- Use Buchwald-Hartwig amination for regioselective amino group introduction under palladium catalysis .

- Employ Ullmann coupling for sterically hindered substrates, using copper iodide and 1,10-phenanthroline as catalysts .

- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze and NMR spectra to confirm substitution patterns (e.g., isopropyl groups at C3/C5 and amino at C4) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological studies) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 264.17) .

Q. How can solubility challenges be addressed during in vitro assays involving this compound?

- Methodological Answer :

- Use polar aprotic solvents (e.g., DMSO) for stock solutions, with final concentrations ≤1% to avoid cellular toxicity .

- For aqueous buffers, employ co-solvents like ethanol or cyclodextrins to enhance solubility .

- Verify solubility limits via dynamic light scattering (DLS) to prevent aggregation .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during functionalization of this compound?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the amino group with Boc or Fmoc to reduce steric interference during coupling reactions .

- Microwave-Assisted Synthesis : Accelerate reaction kinetics to overcome steric barriers in amide bond formation .

- Computational Modeling : Use DFT calculations to predict reactive sites and optimize reaction pathways .

Q. How does the electronic profile of this compound influence its coordination chemistry in metal-organic frameworks (MOFs)?

- Methodological Answer :

- The amino group acts as a Lewis base, facilitating coordination with transition metals (e.g., Cu, Fe).

- Characterize MOFs via X-ray crystallography and BET surface area analysis to assess porosity .

- Compare with analogous compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid) to isolate electronic effects .

Q. Can this compound serve as a bioisostere for salicylic acid in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric assays .

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with salicylic acid .

- SAR Analysis : Modify substituents (e.g., replacing isopropyl with methyl) to elucidate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products